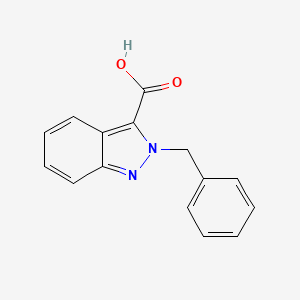

2-Benzyl-2H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKZQTHAOMTVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-2H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Benzyl-2H-indazole-3-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging data from closely related analogues, including the parent compound indazole-3-carboxylic acid, its isomers, and other N-substituted derivatives. All inferred data is clearly noted.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The substitution pattern on the indazole ring system, particularly at the N1 and N2 positions, plays a crucial role in determining the biological activity of these molecules. This guide focuses on the chemical properties, synthesis, and potential biological relevance of this compound, a specific, yet less-documented, regioisomer.

The indazole ring can exist in two stable tautomeric forms, 1H-indazole and 2H-indazole. Alkylation of the indazole nucleus can lead to a mixture of N1 and N2 substituted products, with the regioselectivity influenced by the reaction conditions and the nature of the substituents. The benzyl group at the N2 position, in conjunction with the carboxylic acid at the C3 position, presents a unique scaffold for further chemical modification and exploration of biological activity, particularly in areas where other indazole derivatives have shown promise, such as oncology and anti-inflammatory applications.[2][3]

Chemical and Physical Properties

Tabulated Quantitative Data

The following tables summarize key chemical data for this compound and its close analogues.

| Compound | This compound (Predicted) | Indazole-3-carboxylic acid [4] | 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid [5] |

| Molecular Formula | C15H12N2O2 | C8H6N2O2 | C16H14N2O3 |

| Molecular Weight | 252.27 g/mol | 162.15 g/mol | 282.29 g/mol |

| CAS Number | Not Assigned | 4498-67-3 | 1316217-46-5 |

| Computational Data (Predicted for this compound) | Value |

| XLogP3 | ~3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Spectral Properties (Predicted)

The spectral characteristics of this compound can be predicted based on the known spectral data of its parent structures and general principles of spectroscopy.

| Spectroscopy Type | Predicted Characteristic Peaks |

| ¹H NMR | - Carboxylic acid proton (singlet, broad) at δ 12-13 ppm.[6] - Aromatic protons of the indazole ring between δ 7.0-8.5 ppm. - Aromatic protons of the benzyl group between δ 7.2-7.5 ppm. - Methylene protons of the benzyl group (singlet) around δ 5.5-6.0 ppm. |

| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 165-175 ppm.[6] - Aromatic carbons of both the indazole and benzyl rings in the range of δ 110-150 ppm. - Methylene carbon of the benzyl group around δ 50-55 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer from 2500-3300 cm⁻¹.[6] - C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.[7] - C=N and C=C stretching vibrations in the aromatic region (1450-1600 cm⁻¹). - C-H stretching from aromatic and methylene groups around 2850-3100 cm⁻¹. |

| Mass Spectrometry | - Expected molecular ion peak [M]+ at m/z = 252. - Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and cleavage of the benzyl group (-91 amu). |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of indazole-3-carboxylic acid. The reaction of indazole-3-carboxylic acid with a benzylating agent like benzyl bromide in the presence of a suitable base is expected to yield a mixture of N1 and N2-benzylated isomers. The desired N2 isomer must then be separated and purified.

Materials:

-

Indazole-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1M)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid products.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product, a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the this compound. The polarity difference between the N1 and N2 isomers usually allows for their separation.

-

Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for obtaining this compound.

Caption: Proposed synthesis and purification workflow.

Biological Screening Cascade

Given that N2-benzyl indazole derivatives have shown potential as anti-angiogenic agents, a new compound like this compound would likely undergo a screening cascade to evaluate this activity.

Caption: A potential anti-angiogenic screening cascade.

Conclusion

This compound represents an interesting, albeit understudied, member of the indazole family. While direct experimental data is scarce, its chemical properties and reactivity can be reasonably predicted from its analogues. The synthetic route via N-alkylation of indazole-3-carboxylic acid is feasible, though it requires careful separation of the resulting N1 and N2 isomers. The structural similarity of this compound to other biologically active N2-benzyl indazoles suggests its potential as a scaffold in drug discovery, particularly in the development of anti-angiogenic agents. Further research is warranted to synthesize this compound, confirm its properties, and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Physicochemical Characteristics of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties, among others. This technical guide focuses on the physicochemical characteristics, synthesis, and potential biological relevance of a specific derivative, 2-Benzyl-2H-indazole-3-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles information from closely related analogs and the parent compound, indazole-3-carboxylic acid, to provide a comprehensive overview for research and drug development purposes.

Physicochemical Properties

| Property | Value (Indazole-3-carboxylic acid) | Value (2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid - Computational) | Source |

| Molecular Formula | C8H6N2O2 | C16H14N2O3 | [1] |

| Molecular Weight | 162.15 g/mol | 282.29 g/mol | [1] |

| Melting Point | 266-270 °C (decomposes) | Not available | [2][3][4] |

| Boiling Point | 443.7±18.0 °C (Predicted) | Not available | [3] |

| pKa | ~3.03 (Predicted) | Not available | [2][5] |

| Solubility | Slightly soluble in DMSO and Methanol | Not available | [5] |

| Topological Polar Surface Area (TPSA) | Not available | 64.35 Ų | [6] |

| logP (octanol-water partition coefficient) | Not available | 2.7914 | [6] |

| Hydrogen Bond Donors | 1 (for the carboxylic acid) | 1 | [6] |

| Hydrogen Bond Acceptors | 2 (for the indazole nitrogens) | 4 | [6] |

| Rotatable Bonds | Not available | 4 | [6] |

Spectral Data

Detailed spectral data for this compound is not available. The following sections describe the expected spectral characteristics based on the parent compound, indazole-3-carboxylic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons) and the indazole ring protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift. For comparison, the ¹H NMR spectrum of the parent 1H-indazole-3-carboxamide in DMSO shows signals for the indazole protons between 7.24 and 8.18 ppm, and a broad singlet for the NH proton at 13.84 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the carbons of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching band. A study on indazole-3-carboxylic acid provides insights into its vibrational spectra.[8][9] The IR spectrum of a related indazole-3-carboxamide derivative shows characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group. The mass spectrum of the parent indazole-3-carboxylic acid shows a molecular ion peak at m/z 162.[1] The mass spectrum of 2-benzylindazole shows a molecular ion at m/z 208.[10]

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

N-Benzylation of Indazole-3-carboxylate Ester:

-

To a solution of methyl indazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for a short period to deprotonate the indazole nitrogen.

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Separation of Isomers:

-

The N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers.[11]

-

Separate the desired 2-benzyl isomer from the 1-benzyl isomer using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Ester Hydrolysis:

-

Dissolve the purified 2-Benzyl-2H-indazole-3-carboxylate ester in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound has not been definitively identified in the available literature, the indazole scaffold is present in numerous biologically active compounds.[12][13][14]

Derivatives of 2H-indazole have shown promise as:

-

Anti-inflammatory agents: Some 2H-indazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]

-

Antimicrobial agents: Various indazole derivatives have demonstrated activity against protozoa, bacteria, and fungi.[15]

Given the structural similarities to known COX-2 inhibitors, a plausible signaling pathway to investigate for this compound would be the arachidonic acid cascade.

Postulated Signaling Pathway Inhibition

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Conclusion

This compound is a compound of interest for further investigation in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. While specific experimental data for this molecule is sparse, this technical guide provides a foundational understanding of its expected physicochemical characteristics, a plausible synthetic route, and a potential biological target for future studies. Researchers are encouraged to use this information as a starting point for their own experimental validation.

References

- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 4. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]

- 5. Indazole-3-carboxylic acid CAS#: 4498-67-3 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Benzyl-2H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-2H-indazole-3-carboxylic acid, a molecule of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. This document details its physicochemical properties, potential synthetic routes, and relevant biological context, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a heterocyclic compound featuring a benzyl group substituted at the N2 position of an indazole ring, with a carboxylic acid group at the C3 position.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN2N=C3C=CC=CC3=C2C(=O)O |

| InChI Key | Not readily available |

| CAS Number | Not readily available |

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, methodologies for structurally similar compounds provide a strong foundation for its preparation. The synthesis of 2-substituted-2H-indazoles is a well-established area of organic chemistry.

A plausible synthetic strategy involves the N-benzylation of an indazole-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The regioselectivity of the N-alkylation is a critical step, as alkylation can occur at either the N1 or N2 position of the indazole ring. Reaction conditions can be optimized to favor the desired N2-substituted product.

Representative Experimental Protocol (Adapted from similar syntheses):

A potential route for the synthesis of this compound is outlined below. This protocol is based on general methods for the N-alkylation of indazoles and should be optimized for this specific substrate.

Step 1: N-Benzylation of Ethyl Indazole-3-carboxylate

-

To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base such as potassium carbonate or cesium carbonate.

-

Stir the suspension at room temperature for a short period to facilitate the formation of the indazolide anion.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2-benzyl isomers.

Step 2: Hydrolysis to this compound

-

Dissolve the isolated ethyl 2-benzyl-2H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Synthesis:

Caption: A logical workflow for the two-step synthesis of the target compound.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]

While the specific biological activity of this compound is not extensively documented, it is plausible that it could exhibit activity as a kinase inhibitor. A key signaling pathway often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

Representative Signaling Pathway: PI3K/AKT/mTOR

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the title compound.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve a combination of standard analytical techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, including the position of the benzyl group on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

General Experimental Workflow for Analysis:

Caption: A typical workflow for the analytical characterization of the title compound.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its synthetic accessibility, biological activity, and therapeutic potential.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Benzyl-2H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point Determination of 2-Benzyl-2H-indazole-3-carboxylic acid

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in various therapeutic agents, including those with antimicrobial, anti-inflammatory, and nicotinic α-7 receptor partial agonist activities.[1][2] Accurate determination of physicochemical properties, such as the melting point, is a fundamental step in the characterization and quality control of these compounds. The melting point provides a criterion for purity and can be used for identification.[3][4]

This technical guide provides a comprehensive overview of the available data and experimental protocols for determining the melting point of this compound.

Physicochemical Data

An experimentally determined melting point for this compound is not prominently reported in the reviewed scientific literature. However, data for the parent compound, indazole-3-carboxylic acid, is available and serves as a crucial reference point.

| Compound Name | CAS Number | Melting Point (°C) | Notes |

| Indazole-3-carboxylic acid | 4498-67-3 | 266-270 (decomposes) | The parent compound. Exists in at least two crystalline forms (Form A and Form B)[1][5]. |

| This compound | N/A | Not Reported | The target compound of this guide. |

| 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid | 1316217-46-5 | Not Reported | A structurally related derivative[6]. |

Experimental Protocol: Melting Point Determination

The following is a generalized, detailed methodology for the determination of the melting point of a solid organic compound like this compound, applicable with modern melting point apparatuses such as a Mel-Temp or DigiMelt.

Objective: To determine the melting point range of a solid crystalline sample. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[3]

Materials:

-

Crystalline sample of the organic compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube setup)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and crystalline. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 1-2 mm.[4][7]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Approximate Melting Point Determination (Rapid Heating):

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute).

-

Observe the sample through the viewing lens.

-

Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

-

Allow the apparatus to cool sufficiently before the next determination.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Prepare a new capillary tube with a fresh sample. Do not reuse a melted sample.[4]

-

Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point observed in the rapid heating phase.[8]

-

Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]

-

Carefully observe the sample.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts.

-

The melting point is reported as the range T1-T2.

-

Repeat the slow heating determination with a fresh sample to ensure consistency and accuracy.

-

Safety Precautions:

-

Always wear safety goggles in the laboratory.[9]

-

The melting point apparatus can reach high temperatures. Handle with care to avoid burns.[9]

-

Handle all chemical compounds with appropriate care, using a spatula to avoid direct contact.

Visualized Workflows

The following diagrams illustrate the key workflows described in this guide.

References

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

Navigating the Spectroscopic Landscape of 2-Benzyl-2H-indazole-3-carboxylic Acid: A 13C NMR Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2-Benzyl-2H-indazole-3-carboxylic acid. While a direct experimental spectrum for this specific molecule is not publicly available, this document compiles data from structurally analogous compounds to offer a robust estimation of the expected chemical shifts. Furthermore, it outlines a detailed experimental protocol for acquiring 13C NMR data and includes essential visualizations to facilitate understanding of the molecular structure and experimental workflow.

Data Presentation: Estimated 13C NMR Chemical Shifts

The following table summarizes the estimated 13C NMR chemical shifts for this compound. These estimations are derived from published data for structurally related 2-substituted-2H-indazoles and indazole-3-carboxylic acids. The assignments are based on established principles of NMR spectroscopy and comparative analysis with similar molecular frameworks.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | The chemical shift of the carboxylic acid carbon is typically in this downfield region. |

| C3 | 140 - 150 | The carbon bearing the carboxylic acid group in the indazole ring. |

| C3a | 120 - 130 | Bridgehead carbon of the indazole ring. |

| C4 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |

| C5 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |

| C6 | 120 - 130 | Aromatic carbon in the benzene ring of the indazole moiety. |

| C7 | 110 - 120 | Aromatic carbon in the benzene ring of the indazole moiety. |

| C7a | 145 - 155 | Bridgehead carbon of the indazole ring, adjacent to the N2 nitrogen. |

| CH2 (Benzyl) | 50 - 60 | The methylene bridge connecting the indazole and phenyl groups. |

| C1' (Benzyl) | 135 - 145 | The ipso-carbon of the benzyl group's phenyl ring. |

| C2'/C6' (Benzyl) | 125 - 130 | Ortho-carbons of the benzyl group's phenyl ring. |

| C3'/C5' (Benzyl) | 128 - 130 | Meta-carbons of the benzyl group's phenyl ring. |

| C4' (Benzyl) | 125 - 130 | Para-carbon of the benzyl group's phenyl ring. |

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standard and reliable method for obtaining high-quality 13C NMR data for a solid organic compound like this compound is crucial for structural elucidation.[1] The following protocol outlines a general procedure.

1. Sample Preparation:

-

Accurately weigh approximately 10-50 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d6 is often a good choice for carboxylic acids due to its ability to form hydrogen bonds.

-

Ensure the final volume of the solution is approximately 0.5-0.7 mL.

2. NMR Spectrometer Setup and Data Acquisition:

-

The 13C NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the 13C frequency.

-

A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Key acquisition parameters to be set include:

-

Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[2]

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

-

Perform baseline correction to ensure accurate integration.

Mandatory Visualization

To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of this compound.

Caption: General workflow for a 13C NMR experiment.

References

Mass Spectrometry Analysis of 2-Benzyl-2H-indazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Benzyl-2H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies to facilitate its characterization and quantification in various matrices.

Introduction

This compound belongs to the indazole class of compounds, which are known for their diverse biological activities. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and pharmacokinetic studies. Mass spectrometry (MS), coupled with chromatographic techniques such as liquid chromatography (LC), is a powerful tool for the sensitive and selective analysis of such small molecules.[1][2] This guide details the application of MS for the structural elucidation and quantification of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | ChemSpider |

| Molecular Weight | 252.27 g/mol | ChemSpider |

| Exact Mass | 252.0899 Da | ChemSpider |

| IUPAC Name | This compound | PubChem |

Experimental Protocols

A generalized experimental workflow for the analysis of this compound is presented below. The specific parameters may require optimization based on the instrumentation and the sample matrix.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and ensuring the longevity of the analytical instrumentation.[2][3]

-

Standard Solution Preparation:

-

Accurately weigh a reference standard of this compound.

-

Dissolve in a suitable organic solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.[3]

-

Perform serial dilutions with the same solvent to create a series of calibration standards at desired concentrations (e.g., 1 µg/mL to 100 ng/mL).

-

-

Biological Matrix Sample Preparation (e.g., Plasma, Urine):

-

For low protein matrices like urine, a simple "dilute and shoot" approach may be sufficient.[4]

-

For complex matrices like plasma, protein precipitation is a common and effective cleanup method.[4]

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

Solid-phase extraction (SPE) can be employed for cleaner samples and to achieve lower limits of quantification.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing polar molecules like this compound.[1]

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used for the separation of small molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI in both positive and negative ion modes should be evaluated. Given the carboxylic acid moiety, negative ion mode is expected to be sensitive.

-

Scan Mode: Full scan mode to identify the molecular ion and tandem MS (MS/MS) or MSⁿ for structural elucidation.[5]

-

Collision Energy: Optimization of collision energy is crucial for obtaining informative fragment ions.

-

Mass Spectral Interpretation and Fragmentation Pattern

The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure of this compound and common fragmentation rules for carboxylic acids and aromatic compounds, a predicted fragmentation pathway is proposed.[6]

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated to form the [M+H]⁺ ion at m/z 253.0972.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 253.0972 | 235.0866 | H₂O (18.0106) | Loss of water from the carboxylic acid |

| 253.0972 | 207.0972 | COOH (45.0000) | Loss of the carboxylic acid group |

| 253.0972 | 161.0711 | C₇H₇ (91.0548) | Cleavage of the benzyl group |

| 253.0972 | 91.0548 | C₈H₅N₂O₂ (161.0351) | Benzyl cation (tropylium ion) |

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, the molecule will deprotonate to form the [M-H]⁻ ion at m/z 251.0826.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 251.0826 | 207.0821 | CO₂ (43.9898) | Decarboxylation |

| 251.0826 | 117.0350 | C₈H₅N₂ (129.0480) | Indazole fragment after benzyl loss |

Visualizations

The following diagrams illustrate the proposed experimental workflow and fragmentation pathway.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Proposed positive ion fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed experimental protocols and predicted fragmentation patterns will aid researchers in developing and validating robust analytical methods for this compound. The provided visualizations offer a clear and concise summary of the analytical workflow and structural elucidation process. Further empirical studies are recommended to confirm the proposed fragmentation pathways and to optimize the analytical method for specific applications.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. biocompare.com [biocompare.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. tecan.com [tecan.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the structural and synthetic aspects of 2-Benzyl-2H-indazole-3-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document presents representative crystallographic data from a closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, to infer key structural features. Furthermore, a comprehensive, generalized experimental protocol for the synthesis of the title compound is provided, based on established methods for the regioselective N-alkylation of indazole scaffolds.

Representative Crystallographic Data

The crystal structure of this compound has not been reported in publicly accessible crystallographic databases. To provide insight into the likely solid-state conformation and packing of this molecule, we present the crystallographic data for the analogous compound, 1-Methyl-1H-indazole-3-carboxylic acid. It is important to note that the substitution at the N1 position in this analogue, as opposed to the N2 position in the title compound, will lead to differences in the overall molecular geometry and crystal packing.

The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two molecules. In the crystal structure, both molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds.[1]

Table 1: Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid

| Parameter | Value |

| Empirical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.058 |

| wR-factor | 0.143 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Experimental Protocols

The synthesis of this compound can be achieved through the regioselective N-alkylation of indazole-3-carboxylic acid. The alkylation of the indazole ring can occur at either the N1 or N2 position, and the regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the electrophile. While some conditions favor the N1 isomer, others can be tuned to yield the N2 isomer as the major product. The following protocol describes a general method for the benzylation of indazole-3-carboxylic acid, which may yield a mixture of N1 and N2 isomers requiring chromatographic separation.

Synthesis of this compound

Materials:

-

1H-Indazole-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents).

-

Stir the suspension at room temperature for 1 hour.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.

-

Collect the fractions corresponding to the this compound and concentrate under reduced pressure to yield the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic scheme for the preparation of this compound.

Logical Relationship of Regioselective N-Alkylation

Caption: Key factors determining the outcome of N-alkylation of indazoles.

References

Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric landscape of benzyl-indazole-carboxylic acids, a class of compounds with significant therapeutic potential, particularly in oncology and as antispermatogenic agents. This guide provides a comprehensive overview of their synthesis, tautomeric characterization, and biological implications, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, owing to their diverse biological activities. Among these, N-benzyl-indazole-3-carboxylic acids have garnered considerable attention. A key characteristic of the indazole ring system is its capacity for annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, this tautomeric equilibrium can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets. This guide delves into the tautomerism of benzyl-indazole-carboxylic acids, providing researchers and drug development professionals with the necessary data and protocols to navigate this critical aspect of their chemistry.

Tautomeric Forms of Benzyl-Indazole-Carboxylic Acids

The two principal tautomers of benzyl-indazole-carboxylic acid are the 1-benzyl-1H-indazole-3-carboxylic acid and the 2-benzyl-2H-indazole-3-carboxylic acid. Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in solution and the solid state for most indazole derivatives.[1][2] The 2H-tautomer, while less stable, can be formed and may play a role in the biological activity of these compounds.

The relative stability of the tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding.[3][4] For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of strong intramolecular hydrogen bonds.[4]

Quantitative Analysis of Tautomeric Equilibrium

Determining the precise ratio of tautomers in solution is crucial for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures.

NMR Spectroscopic Data

| Compound | Proton | ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ |

| 1-Benzyl-1H-indazole-3-carboxylic acid | Benzyl-CH₂ | ~5.6 | ~51.6 |

| Indazole H-4 | ~7.8 | ~122.2 | |

| Indazole H-5 | ~7.3 | ~120.9 | |

| Indazole H-6 | ~7.1 | ~120.0 | |

| Indazole H-7 | ~7.6 | ~109.6 | |

| Carboxyl-OH | ~13.0 | ~163.0 (C=O) | |

| This compound (Predicted) | Benzyl-CH₂ | Likely downfield shift compared to 1H | Likely similar to 1H |

| Indazole H-4 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |

| Indazole H-5 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |

| Indazole H-6 | Likely upfield shift compared to 1H | Likely upfield shift compared to 1H | |

| Indazole H-7 | Likely downfield shift compared to 1H | Likely downfield shift compared to 1H | |

| Carboxyl-OH | ~13.0 | ~163.0 (C=O) |

Note: Predicted values for the 2H-tautomer are based on general trends observed for other N-substituted indazoles and may vary.

pKa Values

The acidity of the carboxylic acid group and the basicity of the indazole nitrogen atoms are key physicochemical parameters influenced by tautomerism. While specific pKa values for both tautomers of benzyl-indazole-carboxylic acid are not extensively reported, the following table provides data for the parent indazole-3-carboxylic acid.

| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Indazole NH) |

| Indazole-3-carboxylic acid | ~3.5 - 4.0 | ~1.0 - 2.0 |

Note: These values are approximate and can vary with experimental conditions. The pKa of the carboxylic acid in the benzyl-substituted derivatives is expected to be in a similar range.

Experimental Protocols

Synthesis of Benzyl-Indazole-Carboxylic Acids

Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

A common method for the synthesis of 1-benzyl-1H-indazole-3-carboxylic acid involves the N-benzylation of indazole-3-carboxylic acid or its ester derivative.

-

Materials: Indazole-3-carboxylic acid, benzyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve indazole-3-carboxylic acid in the chosen solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C for NaH).

-

Stir the mixture for a specified time to allow for deprotonation.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of this compound

The synthesis of the 2H-isomer is often more challenging due to the thermodynamic preference for the 1H-isomer. Strategies to favor the 2H-product may involve specific reaction conditions or the use of protecting groups. One approach involves a three-component reaction.[5]

-

Materials: 2-bromobenzaldehyde, a primary amine (benzylamine), sodium azide, and a copper(I) catalyst.

-

Procedure: A one-pot reaction involving the copper-catalyzed reaction of 2-bromobenzaldehyde, benzylamine, and sodium azide can yield the 2-benzyl-2H-indazole core, which can then be further functionalized to introduce the carboxylic acid group.

Experimental Workflow for Synthesis

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare solutions of the benzyl-indazole-carboxylic acid in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a known concentration.

-

NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

Data Analysis:

-

Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The chemical shifts of the benzyl CH₂ protons and the indazole ring protons are typically used for this purpose.

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.

-

The percentage of each tautomer can be calculated as: % Tautomer = (Integral of Tautomer Signal / Sum of Integrals of all Tautomer Signals) x 100

-

Determination of pKa by Potentiometric Titration

-

Apparatus: Calibrated pH meter with a suitable electrode, automatic burette, and a thermostated titration vessel.

-

Reagents: Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free), and a solution of the benzyl-indazole-carboxylic acid of known concentration in a suitable solvent (e.g., water-ethanol mixture).

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the sample solution into the titration vessel.

-

Titrate the solution with the standardized base (for the carboxylic acid pKa) or acid (for the indazole nitrogen pKa).

-

Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.[6]

-

Workflow for pKa Determination

Biological Implications: Antispermatogenic Activity and Sertoli Cell Signaling

Several 1-benzyl-1H-indazole-3-carboxylic acid derivatives, such as lonidamine and gamendazole, have demonstrated potent antispermatogenic activity.[7][8] These compounds have been shown to primarily target Sertoli cells within the testes.[9]

The proposed mechanism of action involves the disruption of the intricate signaling pathways that maintain the integrity of the junctions between Sertoli cells and developing germ cells (spermatids). This disruption leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.[7]

Recent studies have identified key molecular targets of gamendazole in Sertoli cells, including Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[10] The interaction of gamendazole with these proteins is thought to initiate a signaling cascade that involves the AKT1 and NFKB pathways, leading to an increase in the transcription of Interleukin 1 alpha (IL1A).[10] Interleukin 1 is a known regulator of Sertoli cell-spermatid junctional complexes.

Proposed Signaling Pathway for Gamendazole in Sertoli Cells

Conclusion

The tautomeric equilibrium of benzyl-indazole-carboxylic acids is a fundamental aspect of their chemical identity with significant implications for their biological activity. While the 1H-tautomer is generally favored, a thorough characterization of the tautomeric composition under various conditions is essential for a comprehensive understanding of their structure-activity relationships. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess tautomerism and pKa, crucial parameters in the optimization of these promising therapeutic agents. Furthermore, the elucidation of their mechanism of action, particularly their impact on Sertoli cell signaling, opens new avenues for the development of novel non-hormonal contraceptives and other therapeutic interventions.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds [pubmed.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. profiles.wustl.edu [profiles.wustl.edu]

2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 2H-indazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

2H-indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2H-indazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 | [1] |

| HepG2 (Liver Cancer) | 0.80 | [1] | |

| MCF-7 (Breast Cancer) | 0.34 | [1] | |

| Compound 13g (a novel indazole derivative) | A549 (Lung Cancer) | 0.010±0.0042 | [2] |

| MCF7 (Breast Cancer) | 0.015±0.0031 | [2] | |

| A375 (Melanoma) | 0.021±0.0053 | [2] | |

| HT-29 (Colon Cancer) | 0.019±0.0028 | [2] | |

| Aza-2H-indazole derivatives | SGK1 Kinase | ~0.500 | [3] |

| Tie2 Kinase | ~0.500 | [3] | |

| SRC Kinase | ~0.500 | [3] | |

| 3-Carboxamido-2H-indazole-6-arylamide (110) | WM3629 (Melanoma) | 0.0386 | |

| BRAF (V599E) Kinase | 7.82 | ||

| Wild-type BRAF Kinase | 9.45 | ||

| VEGFR-2 Inhibitor (12b) | VEGFR-2 Kinase | 0.0054 | [4] |

| VEGFR-2 Inhibitor (12c) | VEGFR-2 Kinase | 0.0056 | [4] |

| VEGFR-2 Inhibitor (12e) | VEGFR-2 Kinase | 0.007 | [4] |

Signaling Pathways in Cancer

2H-indazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and angiogenesis. Two of the most prominent pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Extracellular signal-regulated kinase (ERK) pathways.

dot

Caption: VEGFR signaling pathway and the inhibitory action of 2H-indazole derivatives.

dot

Caption: ERK signaling pathway and the inhibitory action of 2H-indazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2H-indazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (usually 10-20 µL per 100 µL of medium).

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

Antimicrobial Activity

Certain 2H-indazole derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[5][7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2H-indazole derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or mM, and IC50 values for antiprotozoal activity in µM.

| Compound ID/Description | Microorganism | MIC (µg/mL or mM) | IC50 (µM) | Reference |

| Compound 5 | S. aureus | 64-128 | - | |

| S. epidermidis | 64-128 | - | ||

| Compound 2 | E. faecalis | ~128 | - | |

| Compound 3 | E. faecalis | ~128 | - | |

| Compound 18 | C. albicans | 3.807 mM | - | [5][7] |

| C. glabrata | 15.227 mM | - | [5][7] | |

| Compound 23 | C. albicans | 3.807 mM | - | [5][7] |

| C. glabrata | 15.227 mM | - | [5][7] | |

| Compound 8 | G. intestinalis | - | 0.110 | [7] |

| E. histolytica | - | 0.082 | [7] | |

| T. vaginalis | - | 0.117 | [7] | |

| Compound 10 | G. intestinalis | - | 0.101 | [7] |

| E. histolytica | - | 0.088 | [7] | |

| T. vaginalis | - | 0.125 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[9]

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a concentrated stock solution of the 2H-indazole derivative in a suitable solvent.

-

-

Preparation of Microtiter Plates:

-

Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a range of concentrations.

-

-

Inoculum Preparation:

-

Grow the test microorganism in a suitable culture medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]

-

Dilute the standardized inoculum in the broth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared inoculum.

-

Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth medium only).

-

-

Incubation:

-

Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Alternatively, a colorimetric indicator can be added to aid in the determination of growth inhibition.

-

Anti-inflammatory Activity

2H-indazole derivatives have also been investigated for their anti-inflammatory properties, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected 2H-indazole derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values in µM.

| Compound ID/Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 16 | >30 | 0.409 | >73.3 | [12][13] |

| Compound 14 | >30 | 5.0 | >6 | [14] |

| Compound 15 | >30 | 26.0 | >1.15 | [14] |

| Compound 18 | >30 | 0.352 | >85.2 | [12][13] |

| Compound 21 | >30 | 1.12 | >26.7 | [5][7] |

| Compound 23 | >30 | 0.98 | >30.6 | [5][7] |

| Compound 26 | >30 | 0.65 | >46.1 | [5][7] |

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is through an in vitro COX inhibitor screening assay.[13][15][16][17][18]

Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of the COX enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic or fluorogenic substrate.

Procedure:

-

Reagent Preparation:

-

Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Prepare a solution of arachidonic acid (the substrate) and the detection probe (e.g., Amplex Red).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme to the designated wells.

-

Add the 2H-indazole derivative at various concentrations to the test wells.

-

Include a positive control (a known COX inhibitor, e.g., celecoxib) and a vehicle control.

-

-

Pre-incubation:

-

Pre-incubate the plate to allow the test compound to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

General Experimental Workflow

The discovery and development of novel 2H-indazole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

dot

Caption: A general experimental workflow for the development of 2H-indazole derivatives.

Conclusion

2H-indazole derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapies for cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide highlight the potent and often selective biological activities of these molecules. Further research and optimization of the 2H-indazole scaffold are warranted to translate these promising preclinical findings into clinically effective therapeutics.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. protocols.io [protocols.io]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. ClinPGx [clinpgx.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-researched molecule: 2-Benzyl-2H-indazole-3-carboxylic acid. While direct experimental evidence for this compound's specific molecular targets is limited in publicly available literature, this document synthesizes data from structurally analogous indazole derivatives to infer potential biological activities and therapeutic targets. We present potential mechanisms of action, propose experimental workflows for target validation, and provide a framework for future research into this promising compound.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The substitution pattern on the indazole core, particularly at the N1, N2, and C3 positions, plays a crucial role in determining the compound's pharmacological profile and mechanism of action.[5][6] this compound features a benzyl group at the N2 position and a carboxylic acid at the C3 position, suggesting it may interact with targets that recognize these specific chemical features.

Inferred Therapeutic Targets from Structurally Related Compounds

Based on the biological activities of structurally similar indazole derivatives, we can hypothesize several potential therapeutic targets for this compound. The primary evidence points towards roles in oncology, inflammation, and infectious diseases.

Oncology

Numerous indazole-containing compounds have been investigated as anti-cancer agents.[3] The proposed mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole derivatives have been identified as inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers.[1]

-

Extracellular Signal-Regulated Kinases (ERK1/2): A series of 1H-indazole amides have shown potent inhibitory activity against ERK1/2, key components of the MAPK signaling pathway that is often dysregulated in cancer.[1]

Inflammation and Immunology

The anti-inflammatory properties of indazole derivatives are well-documented.

-

Cyclooxygenase (COX) Enzymes: 2,3-diphenyl-2H-indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4]

-

Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been identified as blockers of CRAC channels, which play a crucial role in the activation of immune cells like mast cells and T cells.[7]

Infectious Diseases

The indazole scaffold has also been explored for its antimicrobial properties.

-

Antiprotozoal Activity: 2-phenyl-2H-indazole derivatives have demonstrated potent activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[8][9] The exact molecular targets in these organisms are still under investigation but may involve essential enzymes or metabolic pathways.

Quantitative Data from Analogous Compounds

To provide a comparative perspective, the following table summarizes the reported biological activities of indazole derivatives structurally related to this compound.

| Compound Class | Target/Activity | IC50/Inhibition | Reference |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides | CRAC Channel Blockade | IC50 = 0.65 µM (for compound 15b) | [7] |

| 2-phenyl-2H-indazole derivatives | Antiprotozoal (G. intestinalis) | IC50 < 0.050 µM (for specific derivatives) | [8] |

| 1H-indazole derivatives | FGFR1 Inhibition | IC50 = 69.1 ± 19.8 nM (for a specific derivative) | [1] |

| 1H-indazole amide derivatives | ERK1/2 Inhibition | IC50 = 9.3 ± 3.2 nM (for a specific derivative) | [1] |

| Indazole Derivatives | Anticancer (4T1 cell line) | IC50 = 0.23–1.15 μM (for compound 2f) | [3] |

Note: The data presented is for structurally related compounds and should be used as a predictive guide for the potential activity of this compound.

Proposed Signaling Pathways

Based on the inferred targets, this compound could potentially modulate the following signaling pathways:

MAPK/ERK Signaling Pathway in Cancer

If the compound inhibits kinases like FGFR or ERK, it could disrupt the Ras-Raf-MEK-ERK pathway, which is a central regulator of cell proliferation and survival in many cancers.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

CRAC Channel-Mediated Calcium Signaling in Immune Cells

By blocking CRAC channels, the compound could prevent the influx of calcium that is essential for the activation of immune cells and the release of inflammatory mediators.

Caption: Inhibition of CRAC channel-mediated calcium signaling.

Proposed Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a systematic experimental approach is required.

General Experimental Workflow

The following workflow outlines a general strategy for identifying and validating the therapeutic targets of the compound.

Caption: A general experimental workflow for target identification and validation.

Detailed Methodologies

5.2.1. Kinase Inhibition Assay (Target-Based Screening)

-

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

-

Method:

-

A panel of recombinant human kinases (e.g., FGFR, ERK, VEGFR) is used.

-

The compound is serially diluted in DMSO and pre-incubated with each kinase.

-

The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

5.2.2. Cancer Cell Proliferation Assay (Phenotypic Screening)

-

Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.

-

Method:

-